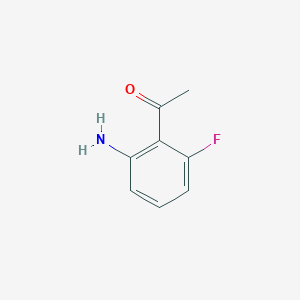

1-(2-Amino-6-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-6-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBGVWWGWKITGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-(2-Amino-6-fluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Amino-6-fluorophenyl)ethanone, a key building block in contemporary medicinal chemistry. The document details a robust synthetic methodology, starting from 2-amino-6-fluorobenzonitrile, and outlines a suite of analytical techniques for rigorous structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to ensure reproducible and high-purity synthesis.

Introduction: Significance and Synthetic Context

This compound (CAS No: 869937-08-6) is a substituted acetophenone derivative of significant interest in the pharmaceutical industry.[1] Its unique trifunctional arrangement—an aniline, a ketone, and a fluorine atom on an aromatic ring—makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The fluorine atom, in particular, is a bioisostere for hydrogen that can modulate metabolic stability, binding affinity, and lipophilicity of drug candidates. The ortho-amino ketone moiety is a classical pharmacophore and a reactive handle for constructing quinazolines, benzodiazepines, and other privileged scaffolds in drug discovery.

The primary synthetic challenge lies in achieving regioselective acylation of the fluorinated aniline precursor without side reactions, while ensuring the stability of the amino group. This guide focuses on a reliable and scalable synthetic route and the subsequent analytical validation required for advancing this intermediate in a drug development pipeline.

Synthetic Strategy: From Nitrile to Ketone

A common and effective route for the synthesis of this compound involves the addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis. This method is often preferred over Friedel-Crafts acylation for this specific substrate due to the deactivating and ortho,para-directing effects of the amino group, which can lead to poor yields and isomeric mixtures in electrophilic aromatic substitution reactions.[2][3][4]

Retrosynthetic Analysis

The target molecule can be disconnected at the carbonyl carbon, revealing a methyl group (from a methyl Grignard reagent) and a 2-amino-6-fluorobenzonitrile precursor. This nitrile is commercially available and serves as an excellent starting material.[5]

Reaction Mechanism and Causality

The synthesis is a two-step, one-pot procedure:

-

Nucleophilic Addition of Grignard Reagent: Methylmagnesium bromide (CH₃MgBr), a potent nucleophile, attacks the electrophilic carbon of the nitrile group in 2-amino-6-fluorobenzonitrile.[6] This forms a new carbon-carbon bond and results in a magnesium salt of an imine. The reaction is typically conducted in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) to prevent quenching of the highly reactive Grignard reagent.

-

Hydrolysis to Ketone: The intermediate imine is unstable and is not isolated. Upon addition of an aqueous acid (e.g., HCl or H₂SO₄), the imine is hydrolyzed.[7] The nitrogen atom is protonated, making the imine carbon more susceptible to nucleophilic attack by water. The resulting hemiaminal intermediate then eliminates ammonia to yield the final ketone product.

The choice of a Grignard reaction is strategic. It directly introduces the acetyl group and is highly efficient for converting nitriles to ketones.[6][7] The amino group on the starting material does not interfere significantly, as it is less reactive than the nitrile towards the Grignard reagent under controlled conditions.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-6-fluorobenzonitrile (1.0 eq)

-

Methylmagnesium bromide solution (3.0 M in diethyl ether, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (2 M aqueous solution)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-6-fluorobenzonitrile (1.0 eq) and dissolve in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a beaker of 2 M HCl at 0 °C with vigorous stirring. Stir for 30 minutes to ensure complete hydrolysis of the imine intermediate.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic and Chromatographic Data

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (3H, m), Amino protons (2H, br s), Methyl protons (3H, s, ~2.6 ppm) | Confirms the presence of the aromatic ring, the primary amine, and the acetyl methyl group. |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~200 ppm), Aromatic carbons (6C), Methyl carbon (~28 ppm) | Confirms the ketone functionality and the carbon skeleton. |

| ¹⁹F NMR | Chemical Shift (δ) | Single peak corresponding to the aryl fluoride. | Confirms the presence and chemical environment of the fluorine atom. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3300 (N-H stretch), ~1660 (C=O stretch), ~1600 (C=C aromatic stretch) | Confirms the presence of the primary amine and carbonyl functional groups.[8] |

| Mass Spec (MS) | m/z | [M+H]⁺ = 154.06 | Confirms the molecular weight of the compound (C₈H₈FNO). |

| HPLC | Purity | >98% | Assesses the purity of the final compound. |

Logical Flow for Compound Validation

Caption: Self-validating workflow for compound characterization.

Safety, Handling, and Storage

-

Safety: Handle all reagents, especially Grignard reagents and acidic/basic solutions, in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handling: this compound is a stable solid. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from light. Ambient storage temperatures are acceptable.

Conclusion

The synthesis of this compound via the Grignard addition to 2-amino-6-fluorobenzonitrile is a reliable and efficient method for producing this valuable pharmaceutical intermediate. The detailed protocol and the comprehensive characterization workflow described in this guide provide a robust framework for researchers to obtain high-purity material. Adherence to these methodologies ensures the production of a well-characterized building block, suitable for the demanding requirements of drug discovery and development programs.

References

- 1. abacipharma.com [abacipharma.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. ossila.com [ossila.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]

The Latent Therapeutic Potential of 1-(2-Amino-6-fluorophenyl)ethanone: A Technical Guide to Its Prospective Biological Activities

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount. The 1-(2-amino-6-fluorophenyl)ethanone core represents a compelling, albeit underexplored, starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The strategic placement of an amino group ortho to an acetyl group, combined with the electronic influence of a fluorine atom, renders this molecule a highly reactive and adaptable precursor for constructing novel chemical entities.

This technical guide will not simply catalogue existing data; rather, it will serve as a forward-looking roadmap for researchers and drug development professionals. Due to the nascent stage of research directly involving this compound derivatives, this document will extrapolate from the well-established biological activities of structurally related compounds that are readily synthesizable from this core. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory activities of quinazoline, benzodiazepine, and quinoline derivatives that can be accessed from this versatile starting material. By understanding the synthetic pathways and the biological implications of these transformations, we aim to catalyze further investigation into this promising area of medicinal chemistry.

Synthetic Accessibility: From a Simple Ketone to Complex Heterocycles

The inherent reactivity of this compound, stemming from the juxtaposition of a nucleophilic amino group and an electrophilic acetyl group, opens the door to a variety of cyclization and condensation reactions. This section will explore the key synthetic transformations that can be employed to generate libraries of diverse heterocyclic derivatives.

I. Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The synthesis of quinazoline derivatives from this compound can be readily envisioned through established synthetic protocols.

Conceptual Synthetic Workflow for Quinazoline Derivatives:

Caption: Conceptual workflow for the synthesis of quinazoline derivatives.

Detailed Protocol: Niementowski Quinazoline Synthesis Adaptation

The Niementowski reaction, a classic method for quinazoline synthesis, involves the condensation of an anthranilic acid derivative with an amide.[1] A modified approach can be adapted for this compound.

-

Amide Formation: The amino group of this compound is first acylated using an appropriate acid chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form an N-acyl intermediate.

-

Cyclization: The resulting intermediate is then heated, often in the presence of a dehydrating agent or catalyst, to induce cyclization and form the quinazoline ring system. The acetyl group participates in this ring-closing step.

-

Further Functionalization: The resulting quinazoline core can be further modified at various positions to generate a library of derivatives for biological screening.

II. Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs, but their derivatives also exhibit a range of other biological activities, including antimicrobial and anticancer properties.[8][9][10][11][12][13][14] The synthesis of 1,5-benzodiazepines from ortho-phenylenediamines and ketones is a well-established route.[10][13] While this compound is not a diamine, its conversion to a suitable precursor for benzodiazepine synthesis is feasible.

Conceptual Synthetic Workflow for Benzodiazepine Derivatives:

Caption: Conceptual workflow for benzodiazepine derivative synthesis.

Detailed Protocol: Condensation Approach

-

Precursor Synthesis: A multi-step synthesis would be required to convert the acetyl group of this compound into a second amino group, yielding a substituted ortho-phenylenediamine.

-

Condensation Reaction: The resulting diamine can then be condensed with a variety of ketones (both cyclic and acyclic) in the presence of an acid catalyst (e.g., anhydrous stannous chloride, H-MCM-22) to form the seven-membered benzodiazepine ring.[10][13]

-

Library Generation: The use of different ketones allows for the generation of a diverse library of benzodiazepine derivatives with varying substitution patterns.

III. Synthesis of Quinoline Derivatives

The quinoline scaffold is a key feature in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[15][16][17][18][19][20][21][22][23] The Friedländer annulation is a powerful and direct method for synthesizing quinolines from ortho-aminoaryl aldehydes or ketones.[17][24]

Conceptual Synthetic Workflow for Quinoline Derivatives:

Caption: Conceptual workflow for quinoline derivative synthesis via Friedländer Annulation.

Detailed Protocol: Friedländer Annulation

-

Reactant Mixing: this compound is reacted with a compound containing a reactive α-methylene group, such as a ketone, β-ketoester, or malononitrile.

-

Catalysis: The reaction is typically catalyzed by an acid or a base. The choice of catalyst can influence the reaction rate and yield.

-

Cyclocondensation: The reaction proceeds via an initial condensation followed by a cyclodehydration to form the quinoline ring system. The ortho-amino group and the acetyl group of the starting material, along with the α-methylene and carbonyl groups of the reaction partner, all participate in the formation of the new heterocyclic ring.

-

Product Isolation: The resulting substituted quinoline is then isolated and purified. The electronic and steric effects of the fluorine atom and the methyl group (from the acetyl moiety) can influence the reactivity and regioselectivity of the synthesis.[24]

Prospective Biological Activities and Mechanistic Insights

The true value of this compound as a scaffold lies in the potential biological activities of its derivatives. This section will explore the anticipated therapeutic applications based on the known activities of related quinazolines, benzodiazepines, and quinolines.

I. Anticancer Activity

Many quinazoline and quinoline derivatives are known to exhibit potent anticancer activity, often by targeting key signaling pathways involved in cell proliferation and survival.[2][4][7]

-

Mechanism of Action: A primary mechanism of action for many anticancer quinazolines is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][4] By binding to the ATP-binding site of these enzymes, they can block downstream signaling pathways that promote tumor growth. The presence of a fluorophenyl group can enhance binding affinity and selectivity.[4]

-

Prospective Derivatives: Derivatives of this compound, particularly quinazolines, could be designed as potent and selective kinase inhibitors. The fluorine atom can modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: Inhibition of EGFR signaling by prospective quinazoline derivatives.

II. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazolines, benzodiazepines, and quinolines have all demonstrated promising antibacterial and antifungal activities.[11][21][23][25]

-

Mechanism of Action: The antimicrobial mechanisms of these heterocyclic compounds are diverse and can include inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The specific mechanism is highly dependent on the substitution pattern of the heterocyclic core.

-

Prospective Derivatives: By incorporating the this compound scaffold, novel derivatives with unique electronic and steric properties can be generated. These modifications could lead to enhanced antimicrobial potency and a broader spectrum of activity. For instance, fluorinated quinoline derivatives have shown significant antifungal activity.[16][18]

Table 1: Representative Antimicrobial Activity of Related Heterocycles

| Heterocycle Class | Target Organisms | Representative References |

| Quinazolinones | Bacteria (Gram-positive and Gram-negative), Fungi | [25] |

| Benzodiazepines | Fungi (e.g., C. neoformans), Bacteria (e.g., E. coli, S. aureus) | [11] |

| Quinolines | Bacteria (Gram-positive and Gram-negative), Fungi | [21][23] |

III. Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinazoline and benzodiazepine derivatives have been reported to possess anti-inflammatory properties.[1][8]

-

Mechanism of Action: The anti-inflammatory effects of these compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.

-

Prospective Derivatives: The development of novel anti-inflammatory agents with improved efficacy and reduced side effects is a major goal of drug discovery. Derivatives of this compound could be explored for their potential to modulate inflammatory pathways. The fluorine substituent may enhance the binding of these derivatives to their biological targets.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is still in its infancy, the potential for this scaffold in medicinal chemistry is undeniable. Its synthetic accessibility to biologically validated heterocyclic systems like quinazolines, benzodiazepines, and quinolines makes it a highly attractive starting point for the development of novel therapeutic agents.

This technical guide has outlined the prospective synthesis and biological activities of these derivatives, providing a conceptual framework for future research. It is our hope that this document will inspire further investigation into this promising area, leading to the discovery of new and effective treatments for a range of human diseases. The path forward involves the systematic synthesis of derivative libraries, followed by rigorous in vitro and in vivo screening to validate the therapeutic potential of this versatile scaffold.

References

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group - ePrints Soton [eprints.soton.ac.uk]

- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Synthesis of 1,4-Benzodiazepin-2-ones from Isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. du.edu.eg [du.edu.eg]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]

- 22. journalcsij.com [journalcsij.com]

- 23. mdpi.com [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Guide to Identifying and Validating Targets for 1-(2-Amino-6-fluorophenyl)ethanone Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-amino-6-fluorophenyl)ethanone scaffold represents a privileged starting point in modern medicinal chemistry. The strategic placement of an amino group ortho to the acetyl moiety allows for versatile synthetic transformations into a variety of heterocyclic systems, while the fluorine atom enhances critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity[1][2][3]. This guide provides a comprehensive exploration of potential therapeutic targets for analogs derived from this core structure. We will delve into the scientific rationale for target selection, present detailed, self-validating experimental workflows for target validation, and offer insights into the causality behind key experimental choices. Our focus will be on three promising therapeutic areas: oncology, neurodegenerative disease, and inflammation, highlighting specific molecular targets within each.

The this compound Core: A Privileged Scaffold in Drug Discovery

The utility of the 2-aminoacetophenone core is well-established, serving as a foundational building block for a diverse range of biologically active molecules, including quinolones, flavonoids, and chalcones[4][5][6]. The introduction of a fluorine atom, as in the case of this compound, is a deliberate strategy to augment the pharmacological profile of the resulting analogs. Fluorine's high electronegativity and small atomic size can profoundly influence molecular conformation and electronic properties, often leading to enhanced binding interactions with protein targets[3][7]. This strategic fluorination has been successfully employed to improve the potency and pharmacokinetic properties of numerous approved drugs[3].

This guide will focus on leveraging this versatile scaffold to develop inhibitors for three key classes of therapeutic targets:

-

Protein Kinases: Central to cellular signaling, their dysregulation is a hallmark of cancer and inflammatory diseases.

-

Monoamine Oxidase B (MAO-B): A critical enzyme in the catabolism of neurotransmitters, its inhibition is a validated strategy for the treatment of Parkinson's disease.

-

B-cell lymphoma 2 (Bcl-2) Family Proteins: Key regulators of apoptosis, their inhibition offers a promising therapeutic avenue in oncology.

Target Class I: Protein Kinase Inhibition in Oncology

The dysregulation of protein kinase activity is a fundamental driver of tumorigenesis and cancer progression. Analogs of 2-aminoacetophenone have shown promise as kinase inhibitors, including for targets like Aurora Kinase B (AURKB) and p38 MAP kinase[8][9]. The versatility of the scaffold allows for the synthesis of compounds that can fit into the ATP-binding pocket of various kinases.

Rationale for Targeting Aurora Kinase B (AURKB)

AURKB is a serine/threonine kinase that plays an essential role in cell cycle control, particularly during mitosis. Its overexpression is a common feature in many human cancers and is associated with aggressive disease and poor prognosis[9]. Inhibition of AURKB leads to mitotic catastrophe and subsequent apoptosis in cancer cells, making it a highly attractive target for cancer therapy[9].

Proposed Signaling Pathway

Caption: Inhibition of AURKB by an analog disrupts mitotic progression, leading to apoptosis.

Experimental Workflow for AURKB Inhibitor Validation

This workflow is designed to first identify potent inhibitors of AURKB and then characterize their cellular activity and mechanism of action.

Step 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against recombinant human AURKB.

-

Protocol:

-

Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

-

In a 384-well plate, add recombinant human AURKB enzyme, a suitable substrate peptide (e.g., a histone H3-derived peptide), and ATP.

-

Add the diluted test compounds to the wells. Include a positive control (e.g., a known AURKB inhibitor like SP-96) and a negative control (DMSO vehicle).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

-

Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Causality: This assay directly measures the ability of the compounds to inhibit the enzymatic activity of AURKB, providing a primary measure of potency.

Step 2: Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative activity of the most potent compounds from the kinase assay in a relevant cancer cell line.

-

Protocol:

-

Seed a human cancer cell line known to overexpress AURKB (e.g., MDA-MB-231 breast cancer cells) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for 72 hours.

-

Assess cell viability using a standard method such as the MTT assay.

-

Determine the IC50 value for each compound.

-

-

Causality: This step validates that the enzymatic inhibition observed in Step 1 translates to a functional effect on cancer cell growth.

Step 3: Target Engagement Assay

-

Objective: To confirm that the observed cellular effects are due to the inhibition of AURKB.

-

Protocol:

-

Treat the cancer cells with the test compounds at their IC50 concentrations for a short period (e.g., 2-4 hours).

-

Lyse the cells and perform a Western blot analysis to detect the phosphorylation status of a known AURKB substrate, such as histone H3 at Serine 10.

-

A potent and specific AURKB inhibitor should lead to a dose-dependent decrease in phosphorylated histone H3 levels.

-

-

Causality: This provides direct evidence that the compound is engaging and inhibiting its intended target within the cellular environment.

Data Summary Table

| Compound ID | AURKB IC50 (nM)[9] | MDA-MB-231 IC50 (µM)[10] | p-Histone H3 Inhibition (at 1 µM) |

| Analog-01 | 15 | 0.5 | +++ |

| Analog-02 | 150 | 5.2 | ++ |

| Analog-03 | >1000 | >50 | - |

| SP-96 (Control) | 5 | 0.1 | +++ |

Target Class II: Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neurons. One therapeutic strategy is to increase the levels of depleted neurotransmitters, like dopamine, by inhibiting their degradation. MAO-B is a key enzyme in the dopamine catabolism pathway, and its inhibition can provide symptomatic relief.[11] Analogs of 2-aminoacetophenone have been explored as potential MAO-B inhibitors.[11]

Rationale for Targeting MAO-B

Selective inhibition of MAO-B is a clinically validated approach for treating Parkinson's disease. By preventing the breakdown of dopamine in the brain, MAO-B inhibitors can extend the action of both endogenous and administered dopamine (from levodopa therapy). The 2-aminoacetophenone scaffold can be elaborated to mimic the structure of known MAO-B substrates or inhibitors. The ability of small molecules to cross the blood-brain barrier (BBB) is a critical consideration for CNS drug discovery.[12][13][14]

Proposed Dopamine Metabolism Pathway

Caption: Inhibition of MAO-B by an analog prevents dopamine degradation.

Experimental Workflow for MAO-B Inhibitor Validation

Step 1: In Vitro MAO-A and MAO-B Inhibition Assay

-

Objective: To determine the IC50 values of the analogs against both MAO-A and MAO-B to assess potency and selectivity.

-

Protocol:

-

Use recombinant human MAO-A and MAO-B enzymes.

-

A well-established spectrophotometric method can be employed.[11]

-

Incubate the enzymes with a range of concentrations of the test compounds.

-

Add a suitable substrate (e.g., kynuramine for both, or specific substrates for selectivity assessment).

-

Monitor the production of the product over time.

-

Calculate IC50 values for both enzymes and determine the selectivity index (IC50 MAO-A / IC50 MAO-B).

-

-

Causality: High selectivity for MAO-B over MAO-A is crucial to avoid side effects associated with MAO-A inhibition, such as the "cheese effect."

Step 2: Blood-Brain Barrier (BBB) Permeability Assay

-

Objective: To evaluate the potential of the lead compounds to cross the BBB.

-

Protocol:

-

An in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can be used as an initial screen.

-

A lipid-coated filter is used to separate a donor compartment (containing the test compound) from an acceptor compartment.

-

After an incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS.

-

The permeability coefficient (Pe) is calculated.

-

-

Causality: This assay provides an early indication of a compound's ability to passively diffuse across the BBB, a prerequisite for CNS activity.[13]

Step 3: Ex Vivo Neurotransmitter Analysis

-

Objective: To demonstrate that the compound can inhibit MAO-B in vivo and alter neurotransmitter levels in the brain.

-

Protocol:

-

Administer the test compound to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage).

-

After a set period, sacrifice the animals and dissect the striatum region of the brain.

-

Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

-

A successful MAO-B inhibitor should lead to an increase in dopamine levels and a decrease in the levels of its metabolites.

-

-

Causality: This experiment provides definitive proof of target engagement in the intended organ and the desired pharmacological effect on neurotransmitter balance.

Data Summary Table

| Compound ID | MAO-B IC50 (nM)[11] | MAO-A IC50 (nM)[11] | Selectivity Index (A/B) | PAMPA Pe (10⁻⁶ cm/s) |

| Analog-04 | 25 | 2500 | 100 | 5.5 |

| Analog-05 | 10 | 5000 | 500 | 6.2 |

| Analog-06 | 300 | 600 | 2 | 1.1 |

| Selegiline (Control) | 5 | 1000 | 200 | 7.0 |

Target Class III: BCL2 Inhibition in Hematological Malignancies

The B-cell lymphoma 2 (BCL2) protein is a key regulator of the intrinsic apoptotic pathway. It functions by sequestering pro-apoptotic proteins, thereby preventing cell death. Overexpression of BCL2 is a hallmark of many cancers, particularly hematological malignancies like chronic lymphocytic leukemia (CLL), and contributes to tumor cell survival and resistance to chemotherapy.

Rationale for Targeting BCL2

Inhibiting the anti-apoptotic function of BCL2 can restore the natural process of programmed cell death in cancer cells. This is a clinically validated strategy, with the approved drug Venetoclax demonstrating significant efficacy. The this compound scaffold can be used to develop novel small molecules that act as BH3 mimetics, disrupting the interaction between BCL2 and pro-apoptotic proteins. Recent studies have explored derivatives of similar heterocyclic systems as potential BCL2 inhibitors.[10]

Proposed Apoptotic Pathway

Caption: Inhibition of BCL2 by an analog releases pro-apoptotic proteins, triggering apoptosis.

Experimental Workflow for BCL2 Inhibitor Validation

Step 1: In Vitro Binding Assay

-

Objective: To measure the binding affinity of the synthesized analogs to the BCL2 protein.

-

Protocol:

-

A fluorescence polarization (FP) assay is a suitable method.

-

A fluorescently labeled peptide derived from a BH3 domain (e.g., from the Bim protein) is incubated with recombinant BCL2 protein.

-

In the absence of an inhibitor, the peptide binds to BCL2, resulting in a high FP signal.

-

Test compounds that bind to the same site on BCL2 will displace the fluorescent peptide, leading to a decrease in the FP signal.

-

Determine the Ki (inhibition constant) for each compound.

-

-

Causality: This assay directly quantifies the interaction between the compound and the target protein, confirming a direct binding mechanism.

Step 2: Cell-Based Apoptosis Assay

-

Objective: To confirm that the compounds induce apoptosis in a BCL2-dependent cancer cell line.

-

Protocol:

-

Use a cell line known to be dependent on BCL2 for survival (e.g., RS4;11).

-

Treat the cells with the test compounds for 24-48 hours.

-

Measure apoptosis using an Annexin V/Propidium Iodide staining assay followed by flow cytometry.

-

Annexin V positive cells are considered apoptotic.

-

Determine the EC50 for apoptosis induction.

-

-

Causality: This demonstrates that the binding to BCL2 translates into the desired biological outcome of programmed cell death.

Step 3: qRT-PCR Analysis of Apoptosis-Related Genes

-

Objective: To analyze the effect of the compounds on the expression of genes involved in the apoptotic pathway.

-

Protocol:

-

Treat the BCL2-dependent cells with the test compounds at their EC50 concentrations.

-

After a suitable incubation period (e.g., 24 hours), isolate the total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key apoptotic genes, such as BCL2 (to check for feedback mechanisms) and CASP3 (Caspase-3).[10]

-

An effective BCL2 inhibitor is expected to lead to an upregulation of pro-apoptotic genes like CASP3.[10]

-

-

Causality: This provides mechanistic insight into the downstream effects of BCL2 inhibition at the transcriptional level.

Data Summary Table

| Compound ID | BCL2 Binding Ki (nM) | RS4;11 Apoptosis EC50 (µM) | Casp3 Upregulation (Fold Change)[10] |

| Analog-07 | 50 | 0.8 | 4.5 |

| Analog-08 | 200 | 3.5 | 2.1 |

| Analog-09 | >5000 | >25 | 1.1 |

| Venetoclax (Control) | <1 | 0.01 | 6.0 |

Conclusion

The this compound scaffold is a highly valuable starting point for the discovery of novel therapeutics. Its synthetic tractability and the beneficial properties imparted by the fluorine atom allow for the generation of diverse libraries of compounds with the potential to modulate a wide range of biological targets. This guide has outlined a strategic approach for identifying and validating potential therapeutic targets in oncology, neurodegenerative disease, and inflammation. By employing the detailed, self-validating experimental workflows presented, researchers can efficiently advance from initial hit identification to lead optimization, ultimately accelerating the development of new medicines for diseases with high unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]

- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 14. flore.unifi.it [flore.unifi.it]

The Strategic Application of 1-(2-Amino-6-fluorophenyl)ethanone in the Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy

Executive Summary

This technical guide provides an in-depth analysis of the applications of 1-(2-Amino-6-fluorophenyl)ethanone, a key building block in modern medicinal chemistry. Its strategic importance lies in its utility as a precursor for the synthesis of heterocyclic scaffolds, most notably quinazoline derivatives. These derivatives have emerged as a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of crucial signaling proteins known as kinases. This document will elucidate the chemical properties of this compound, detail the primary synthetic routes to bioactive quinazolines, provide exemplary experimental protocols, and discuss the mechanism of action and biological efficacy of the resulting compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this versatile synthon in their research endeavors.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to enhance pharmacological properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability[1].

2.1 this compound: A Versatile Synthon

This compound is a bifunctional molecule featuring a nucleophilic amino group and an electrophilic acetyl group ortho to each other on a fluorinated benzene ring. This specific arrangement of functional groups makes it an ideal starting material for the construction of fused heterocyclic systems through cyclocondensation reactions. The presence of the fluorine atom at the 6-position provides a strategic tool for modulating the electronic properties and metabolic stability of the final compounds.

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 869937-08-6[2][3] |

| Molecular Formula | C₈H₈FNO[4] |

| Molecular Weight | 153.15 g/mol [4] |

| Boiling Point | 255.2±20.0 °C (Predicted)[4] |

| Density | 1.201±0.06 g/cm³ (Predicted)[4] |

Core Application: Synthesis of Quinazoline-Based Kinase Inhibitors

The primary and most significant application of this compound is in the synthesis of quinazoline and quinazolinone derivatives. The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors[5].

Rationale: The Quinazoline Scaffold in Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. The quinazoline scaffold has proven to be an effective template for designing molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their function. Notable examples of quinazoline-based kinase inhibitors include Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR)[6].

General Synthetic Pathways

The synthesis of the quinazoline core from this compound typically involves a cyclocondensation reaction where the amino and acetyl groups of the starting material react with a one or two-carbon source to form the pyrimidine ring of the quinazoline system.

A common and efficient method involves the reaction of the ortho-aminoaryl ketone with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via the formation of an enaminone intermediate, which then undergoes intramolecular cyclization to yield the quinazoline scaffold[7][8].

The Friedländer annulation is a classical method for synthesizing quinolines and can be adapted for quinazolines. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group (e.g., a ketone or ester) under acidic or basic conditions to form the heterocyclic ring[3]. Variations of this approach provide access to a wide range of substituted quinazolines.

Visualizing the Synthesis: A Generalized Reaction Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4-anilinoquinazoline kinase inhibitor, a common class of compounds derived from this compound.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

The following is a representative, multi-step protocol for the synthesis of a 4-anilino-8-fluoroquinazoline derivative, based on established synthetic methodologies for this class of compounds.

Step 1: Synthesis of 8-Fluoro-4-methyl-3,4-dihydroquinazolin-4-ol

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add formamidine acetate (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude product can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.

Step 2: Synthesis of 4-Chloro-8-fluoro-4-methylquinazoline

-

To a flask containing the crude 8-Fluoro-4-methyl-3,4-dihydroquinazolin-4-ol from the previous step, add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the 4-chloroquinazoline intermediate.

Step 3: Synthesis of the Final 4-Anilino-8-fluoroquinazoline Derivative

-

Dissolve the 4-Chloro-8-fluoro-4-methylquinazoline (1.0 eq) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in a protic solvent such as isopropanol or n-butanol.

-

Heat the reaction mixture to reflux for 6-12 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry.

-

If necessary, purify the final product by column chromatography on silica gel or by recrystallization to obtain the desired 4-anilinoquinazoline derivative.

Biological Applications and Mechanism of Action

Derivatives of this compound, particularly the quinazoline-based compounds, are primarily investigated for their potent anticancer activity. This activity is often derived from their ability to inhibit protein kinases involved in cancer cell signaling.

Targeting Tyrosine Kinases in Oncology: EGFR and VEGFR

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key tyrosine kinases that are frequently overexpressed or mutated in various cancers. EGFR signaling promotes cell proliferation and survival, while VEGFR signaling is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Dual inhibition of EGFR and VEGFR is a promising strategy in cancer therapy, and many quinazoline derivatives synthesized from this compound are designed as dual inhibitors[4][5].

Mechanism of Action of Quinazoline-Based Inhibitors

These inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of the receptor, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blocks the downstream signaling cascade, ultimately leading to an inhibition of cell proliferation and induction of apoptosis (programmed cell death).

In Vitro Efficacy: A Survey of Reported Anticancer Activities

Numerous studies have reported the potent in vitro anticancer activity of quinazoline derivatives. The following table summarizes the IC₅₀ values of some representative quinazoline-based compounds against various cancer cell lines. It is important to note that while these compounds belong to the class of molecules synthesized from precursors like this compound, the specific starting material for each may vary.

| Compound Type | Target Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline-pyrrole hybrid | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | |

| Quinazoline-pyrrole hybrid | SW480 (Colon Cancer) | 17.85 ± 0.92 | |

| Quinazolinone-based rhodanine | HL-60 (Leukemia) | 1.2 | |

| Quinazolinone-based rhodanine | K-562 (Leukemia) | 1.5 | |

| Triazole-acetamide quinazoline | HCT-116 (Colon Cancer) | 5.33 | |

| Triazole-acetamide quinazoline | HepG2 (Liver Cancer) | 7.94 |

Future Perspectives and Emerging Applications

While the primary focus of research involving this compound has been on anticancer agents, the versatility of this building block opens up possibilities in other therapeutic areas. The resulting quinazoline scaffolds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Future research may explore the synthesis of novel derivatives for these applications. Furthermore, innovations in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could lead to more efficient and diverse libraries of compounds derived from this valuable starting material.

Conclusion

This compound has established itself as a cornerstone synthon in the field of medicinal chemistry, particularly for the development of targeted cancer therapies. Its unique structural features enable the efficient construction of the quinazoline scaffold, which has proven to be a highly effective template for the design of potent kinase inhibitors. The ability to systematically modify the resulting molecules allows for the fine-tuning of their pharmacological profiles, leading to the discovery of new and more effective drug candidates. As our understanding of the molecular drivers of disease continues to grow, the strategic application of versatile building blocks like this compound will remain critical to the advancement of modern drug discovery.

References

- 1. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cbijournal.com [cbijournal.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Amino-6-fluorophenyl)ethanone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-6-fluorophenyl)ethanone represents a novel chemical entity with undetermined biological activity and mechanism of action. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of its pharmacological effects. We will navigate the critical path from initial hypothesis generation and target identification to in-depth cellular and in vivo validation. This document is structured to empower researchers with the rationale behind experimental choices, detailed protocols for key assays, and a robust framework for interpreting complex biological data. Our approach is rooted in the principles of scientific integrity, ensuring that each experimental phase builds upon the last to construct a coherent and verifiable understanding of the compound's mechanism of action.

Introduction: The Scientific Imperative for Mechanism of Action Studies

The journey of a novel small molecule from a chemical curiosity to a potential therapeutic agent is contingent on a thorough understanding of its mechanism of action (MOA).[1][2] For this compound, a compound with a paucity of published biological data, a systematic and multi-faceted approach is paramount. Elucidating the MOA is not merely an academic exercise; it is fundamental to predicting efficacy, understanding potential off-target effects, and identifying patient populations who are most likely to benefit.[1] This guide will lay out a strategic and technically detailed roadmap for the comprehensive investigation of this compound.

The chemical structure of this compound, featuring an aminophenyl group, suggests potential interactions with a range of biological targets. The fluorine substitution can enhance metabolic stability and binding affinity.[3] Our investigation will be guided by these structural alerts, but will remain unbiased in its exploration of potential targets.

Phase I: Foundational Analysis and Hypothesis Generation

Before embarking on complex and resource-intensive experimental cascades, a foundational understanding of the compound's basic properties and potential biological space is essential.

Physicochemical Characterization

A comprehensive analysis of the physicochemical properties of this compound is the first critical step. This data will inform formulation for in vitro and in vivo studies and provide early clues about its drug-like properties.

| Parameter | Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO). | To determine appropriate solvent systems for biological assays and predict potential issues with bioavailability. |

| LogP/LogD | Shake-flask method or computational prediction. | To assess the compound's lipophilicity, which influences membrane permeability and potential for non-specific binding. |

| Chemical Stability | Incubation in buffers at various pH values and temperatures, followed by HPLC analysis. | To understand the compound's shelf-life and stability under experimental conditions. |

| Purity | HPLC, LC-MS, and NMR. | To ensure that observed biological effects are attributable to the compound of interest and not impurities. |

Initial Biological Assessment: Phenotypic Screening

Phenotypic screening allows for an unbiased assessment of the compound's effects in a cellular context, without a priori assumptions about its molecular target.[4][5]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., hTERT-RPE1) to identify potential tissue-specific or cancer-selective activity.

-

Compound Treatment: Plate cells in 384-well plates and treat with a concentration range of this compound (e.g., 10 nM to 100 µM) for 48-72 hours.

-

Staining: Fix and permeabilize the cells, then stain with a cocktail of fluorescent dyes to label the nucleus (e.g., Hoechst 33342), cytoplasm, and cytoskeleton (e.g., phalloidin).

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Utilize image analysis software to quantify a wide range of cellular features, including cell number, nuclear morphology, cell size, and cytoskeletal organization.

-

Interpretation: Look for significant, dose-dependent changes in cellular phenotypes. For example, an increase in nuclear size could suggest cell cycle arrest, while changes in cytoskeletal structure might indicate effects on cell motility.

Phase II: Target Deconvolution and Identification

Based on the outcomes of phenotypic screening, the next crucial phase is to identify the specific molecular target(s) of this compound. A multi-pronged approach, combining both label-free and affinity-based methods, is recommended to increase the probability of success and to validate findings.[6][7][8]

Label-Free Approaches

Label-free methods are advantageous as they do not require modification of the small molecule, which could alter its biological activity.[6]

CETSA is a powerful technique for validating target engagement in a cellular environment.[9][10][11] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13]

Experimental Protocol: CETSA for Target Validation

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Detection: Analyze the soluble fractions by Western blotting using antibodies against candidate target proteins (identified through other methods) or by mass spectrometry for a proteome-wide analysis (MS-CETSA).

-

Data Analysis: A positive result is indicated by a shift in the melting curve of a protein to a higher temperature in the presence of the compound.

Logical Workflow for Target Identification

Caption: A logical workflow for the identification and validation of the molecular target of a novel small molecule.

Affinity-Based Approaches

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[6][8]

If phenotypic screening suggests a role in cell signaling, Kinobeads technology can be a powerful tool for identifying kinase targets.[14][15][16] This technique uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[17][18]

Experimental Protocol: Kinobeads Competition Binding Assay

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line.

-

Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound.

-

Kinobeads Pulldown: Add the Kinobeads to each lysate to capture kinases that are not bound to the test compound.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

-

Mass Spectrometry: Analyze the peptide mixtures by quantitative mass spectrometry.

-

Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of this compound. These are the candidate kinase targets.

Phase III: Mechanistic Validation and Pathway Analysis

Once a high-confidence target has been identified, the next step is to validate this interaction and understand its downstream consequences on cellular signaling pathways.

In Vitro Confirmation of Target Engagement

Direct binding and functional assays with purified proteins are essential for confirming the interaction identified in cellular contexts.

| Assay | Description | Rationale |

| Surface Plasmon Resonance (SPR) | Immobilize the purified target protein on a sensor chip and flow this compound over the surface to measure binding kinetics (kon and koff) and affinity (KD). | Provides quantitative data on the direct interaction between the compound and its target. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event to determine the binding affinity, stoichiometry, and thermodynamic parameters. | Offers a label-free, in-solution method to characterize the binding thermodynamics. |

| Enzyme Inhibition Assays | If the target is an enzyme, measure its activity in the presence of varying concentrations of the compound to determine the IC50 value. | Confirms functional modulation of the target protein. |

Cellular Assays for Pathway Analysis

Understanding how the compound-target interaction affects cellular signaling is crucial.

BRET and FRET are powerful techniques for monitoring protein-protein interactions in living cells.[19][20][21][22][23] If the target protein is known to be part of a larger complex, BRET or FRET can be used to assess whether this compound disrupts or enhances these interactions.

Experimental Protocol: BRET Assay for Protein-Protein Interactions

-

Construct Generation: Create expression vectors for the target protein fused to a BRET donor (e.g., Renilla luciferase) and its interacting partner fused to a BRET acceptor (e.g., YFP).

-

Transfection: Co-transfect the constructs into a suitable cell line.

-

Compound Treatment: Treat the cells with this compound or vehicle.

-

Substrate Addition and Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at the donor and acceptor wavelengths.

-

Data Analysis: An increase or decrease in the BRET ratio indicates a modulation of the protein-protein interaction.

Signaling Pathway Visualization

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound on its validated target.

Phase IV: In Vivo Pharmacodynamics and Target Engagement

The ultimate validation of a compound's mechanism of action comes from demonstrating target engagement and pharmacological effects in a living organism.[24][25][26][27]

Animal Model Selection

The choice of animal model is critical and should be based on the hypothesized therapeutic area. For example, if the compound shows anti-proliferative effects in cancer cell lines, a mouse xenograft model would be appropriate.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Integrated PK/PD studies are essential to correlate the concentration of the compound in the body with its biological effect.[24]

Experimental Design for an In Vivo PK/PD Study

-

Dosing: Administer this compound to the animals via a relevant route (e.g., oral gavage, intravenous injection) at several dose levels.

-

Sample Collection: Collect blood and tissue samples at various time points post-dosing.

-

Pharmacokinetic Analysis: Measure the concentration of the compound in plasma and target tissues using LC-MS/MS.

-

Pharmacodynamic Analysis: At the same time points, collect tissue samples for analysis of target engagement (e.g., by ex vivo CETSA) and downstream biomarkers (e.g., phosphorylation of a target's substrate).

-

Data Modeling: Model the relationship between drug concentration, target engagement, and the pharmacodynamic response.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

The successful elucidation of the mechanism of action of this compound requires a systematic, multi-disciplinary approach. By integrating data from phenotypic screens, target identification technologies, biochemical and cellular assays, and in vivo studies, a coherent and well-supported narrative of the compound's biological effects can be constructed. This in-depth understanding is the bedrock upon which successful drug development programs are built.

References

- 1. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 2. crestonepharma.com [crestonepharma.com]

- 3. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. CETSA [cetsa.org]

- 12. annualreviews.org [annualreviews.org]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discover.library.noaa.gov [discover.library.noaa.gov]

- 16. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer [jove.com]

- 22. berthold.com [berthold.com]

- 23. mdpi.com [mdpi.com]

- 24. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ichor.bio [ichor.bio]

- 26. Designing an In Vivo Preclinical Research Study [mdpi.com]

- 27. criver.com [criver.com]

A Technical Guide to the Solubility of 1-(2-Amino-6-fluorophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 1-(2-Amino-6-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Grounded in the principles of physical organic chemistry, this document offers a predictive framework for understanding its behavior in various organic solvents, alongside a robust experimental protocol for empirical determination.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₈H₈FNO, is a substituted aromatic ketone. Its structure is characterized by a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and an acetyl group (-COCH₃). The interplay of these functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter in process chemistry, formulation development, and analytical method design.

Key Structural Features:

-

Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.

-

Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor and acceptor, enhancing solubility in protic and polar solvents.

-

Fluorine Atom (-F): As a highly electronegative atom, fluorine introduces a strong dipole moment, increasing the overall polarity of the molecule.

-

Acetyl Group (-COCH₃): The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

The presence of both hydrogen bond donating and accepting groups, along with a polar aromatic system, suggests a nuanced solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is a simplified representation of the complex intermolecular forces at play between the solute (this compound) and the solvent.

Intermolecular Forces Influencing Solubility:

-

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the carbonyl oxygen and the amino nitrogen are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are predicted to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The fluorine and acetyl substituents create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact favorably through dipole-dipole forces.

-

Van der Waals Forces: The aromatic ring and the methyl group contribute to London dispersion forces, allowing for some solubility in nonpolar solvents.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.

Caption: Intermolecular forces between this compound and solvent classes.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative prediction of the solubility of this compound in common organic solvents is presented in the table below. It is important to note that these are predictions and should be confirmed by experimental data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amino and carbonyl groups. |

| Water | Moderate | While capable of hydrogen bonding, the hydrophobic aromatic ring may limit solubility compared to alcohols. The presence of the amino group suggests some water solubility.[1][2] | |

| Polar Aprotic | Acetone, DMSO | High | Strong dipole-dipole interactions. The carbonyl group of acetone can accept hydrogen bonds from the amino group of the solute. |

| Acetonitrile | Moderate to High | Good dipole-dipole interactions. | |

| Ethyl Acetate | Moderate | Moderate polarity and hydrogen bond accepting capability. | |

| Nonpolar | Hexane, Heptane | Low | Dominated by weak van der Waals forces, which are unlikely to overcome the strong solute-solute interactions. |

| Toluene | Low to Moderate | The aromatic nature of toluene may provide some favorable pi-pi stacking interactions with the solute's benzene ring, leading to slightly better solubility than alkanes. | |

| Chlorinated | Dichloromethane | Moderate | Moderate polarity allows for some dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium solubility method is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (purity ≥98%)[3]

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) from the concentration of the saturated solution.

Safety and Handling

This compound is classified as a warning-level hazard.[3] It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[3][4][5][6][7][8]

Conclusion

The solubility of this compound is governed by its molecular structure, which features both polar and nonpolar characteristics. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. The provided experimental protocol offers a reliable method for obtaining precise quantitative solubility data, which is invaluable for the effective use of this compound in research and development.

References

- 1. quora.com [quora.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application and Protocol for the Friedländer Annulation Synthesis of 8-Fluoroquinolines Utilizing 1-(2-Amino-6-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines and the Friedländer Annulation

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Incorporation of fluorine atoms into the quinoline ring system can significantly modulate the physicochemical and biological properties of the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The Friedländer annulation is a robust and versatile method for the synthesis of quinolines, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[1][2][3] This application note provides a detailed protocol and scientific rationale for the synthesis of 8-fluoroquinoline derivatives using 1-(2-amino-6-fluorophenyl)ethanone as a key building block.

The presence of a fluorine atom at the C6 position of the 2-aminoaryl ketone precursor introduces electronic effects that influence the reactivity of both the amino and acetyl groups. The electron-withdrawing nature of fluorine deactivates the aromatic ring, which can affect the nucleophilicity of the amino group and the electrophilicity of the ketone. Understanding these effects is crucial for optimizing reaction conditions and achieving high yields of the desired 8-fluoroquinoline products.

Mechanistic Considerations: Navigating the Friedländer Annulation Pathway

The Friedländer annulation can proceed through two primary mechanistic pathways, the choice of which is often dictated by the reaction conditions (acidic or basic catalysis) and the nature of the reactants.[1]

Path A (Aldol-First): Under basic conditions, the reaction is often initiated by an aldol condensation between the enolizable carbonyl compound and the 2-aminoaryl ketone. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the quinoline ring.

Path B (Schiff Base-First): In the presence of an acid catalyst, the initial step is typically the formation of a Schiff base (imine) between the 2-amino group of the ketone and the carbonyl group of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.[1]